molecular formula C23H22ClN5O B3036785 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile CAS No. 400079-40-5

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile

Cat. No. B3036785
CAS RN: 400079-40-5
M. Wt: 419.9 g/mol
InChI Key: CBFCDLIRJVRIIP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C23H22ClN5O and its molecular weight is 419.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Compounds structurally related to 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile have been researched for their potential anticancer properties. In a study by Tiwari et al. (2016), derivatives of this compound exhibited significant in-vitro anticancer activities against multiple human tumor cell lines. A particular derivative showed the highest GI50 value against various cancer cell lines, indicating its potential as an anticancer agent. Additionally, these compounds demonstrated good binding modes in the active site of thymidylate synthase enzyme, further supporting their potential use in cancer treatment. Their ADME properties also indicated good drug-like properties (Tiwari et al., 2016).

Chemical Synthesis and Modification

The compound has been involved in various chemical synthesis processes. For instance, Mishriky and Moustafa (2013) synthesized a related compound through nucleophilic substitution reactions. This showcases the compound's versatility in chemical synthesis, especially in creating structurally diverse derivatives (Mishriky & Moustafa, 2013).

Microwave-Assisted Synthesis

Divate and Dhongade-Desai (2014) reported the microwave-assisted synthesis of triazolo pyrimidine derivatives from a similar compound. This efficient and green method resulted in good yields in a short reaction time, highlighting the compound's role in facilitating rapid and environmentally friendly synthetic processes (Divate & Dhongade-Desai, 2014).

Antimicrobial Properties

Studies have also explored the antimicrobial properties of derivatives of this compound. Abdelghani et al. (2017) investigated the antimicrobial activity of new pyrimidines and condensed pyrimidines synthesized from a related compound. This research highlights the potential of these compounds in developing new antibacterial agents (Abdelghani et al., 2017).

Corrosion Inhibition

The compound has also found applications in the field of corrosion inhibition. Yadav et al. (2016) synthesized pyranopyrazole derivatives, including a structurally similar compound, and evaluated their efficacy as inhibitors for mild steel corrosion in HCl solution. Their study indicated high inhibition efficiency, suggesting potential industrial applications (Yadav et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-28-11-13-29(14-12-28)23-20(15-25)21(16-5-9-19(30-2)10-6-16)26-22(27-23)17-3-7-18(24)8-4-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCDLIRJVRIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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